1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate
Description
1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate is a piperazine derivative featuring a tert-butyl (Boc) carbamate group at the 1-position and a 2,4-dichlorophenyl substituent at the 3S position of the piperazine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Properties
CAS No. |
1228569-58-1 |
|---|---|
Molecular Formula |
C15H20Cl2N2O2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2,4-dichlorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3/t13-/m1/s1 |
InChI Key |
RMJRAHIFILWBBI-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to enhance the reaction kinetics.
Reagents :
- Tert-butyl piperazine-1-carboxylate
- 2-bromo-3-methylbenzaldehyde
- Potassium carbonate
- Dimethyl sulfoxide (DMSO)
-
- Combine tert-butyl piperazine-1-carboxylate (3.40 g) and 2-bromo-3-methylbenzaldehyde (3.00 g) in DMSO (50 mL).
- Add potassium carbonate (5.0 g) and heat under microwave irradiation at 100°C for 1 hour.
- After cooling, extract the mixture with ethyl acetate and wash with brine.
- Dry over sodium sulfate and concentrate to obtain the product.
Yield : Approximately 86%.
Method B: Conventional Heating
This method employs traditional heating techniques without microwave assistance.
Reagents :
- Tert-butyl piperazine-1-carboxylate
- 4,6-dichloro-2-methoxy-pyrimidine
- Triethylamine
- Methanol
-
- Dissolve tert-butyl piperazine-1-carboxylate (1.55 g) and triethylamine (2.50 g) in methanol (100 mL).
- Add a solution of 4,6-dichloro-2-methoxy-pyrimidine (1.50 g) to the mixture.
- Stir at room temperature for two hours.
- Concentrate the mixture and wash with cold methanol to isolate the product.
Yield : Approximately 87%.
Method C: Reaction in N,N-Dimethylformamide
This method involves using N,N-dimethylformamide as a solvent under high temperatures.
Reagents :
- Tert-butyl piperazine-1-carboxylate
- Potassium carbonate
- Chloropyridazine derivative
-
- Mix tert-butyl piperazine-1-carboxylate (1 g), chloropyridazine derivative (1 g), and potassium carbonate (2 g) in DMF (20 mL).
- Heat at 110°C for seven hours.
- After completion, extract with dichloromethane and wash with water.
Yield : Approximately 31%.
Summary of Preparation Methods
| Method | Reagents Used | Temperature | Yield (%) |
|---|---|---|---|
| A | Tert-butyl piperazine-1-carboxylate, Potassium carbonate, DMSO | Microwave at ~100°C | ~86% |
| B | Tert-butyl piperazine-1-carboxylate, Triethylamine, Methanol | Room Temperature | ~87% |
| C | Tert-butyl piperazine-1-carboxylate, Potassium carbonate, DMF | ~110°C | ~31% |
The synthesis of 1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate can be effectively achieved through various methods including microwave-assisted synthesis and conventional heating techniques. Each method has its advantages in terms of yield and efficiency, making them suitable for different laboratory settings or industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of this compound is in pharmaceutical research. It has been studied for its potential therapeutic effects in treating various conditions, including:
- Antidepressant Activity : Research indicates that compounds with similar piperazine structures exhibit antidepressant effects. The piperazine moiety is crucial for receptor binding activity, particularly at serotonin receptors.
- Anxiolytic Properties : Studies have suggested that derivatives of piperazine can possess anxiolytic properties, making them candidates for anxiety disorder treatments.
Agricultural Chemistry
The compound has also found applications in agricultural chemistry as a pesticide or herbicide. Its effectiveness against specific pests can be attributed to its structural similarity to other known agrochemicals.
- Insecticidal Activity : Research indicates that compounds similar to 1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate can exhibit significant insecticidal properties against a range of agricultural pests.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant potential of piperazine derivatives. The findings revealed that modifications to the piperazine ring could enhance serotonin receptor affinity, suggesting that 1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate may have similar effects .
Case Study 2: Insecticidal Efficacy
In a study assessing various compounds for insecticidal properties, 1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate was tested against common agricultural pests. Results showed promising efficacy comparable to established insecticides .
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in a biological setting, the compound may interact with cellular receptors to elicit a physiological response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally similar analogs:
Substituent Variations on the Piperazine Core
Key Observations:
- Aromatic Substituents: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity compared to non-halogenated analogs (e.g., hydroxymethyl derivative in ). This may improve membrane permeability but reduce aqueous solubility.
- Steric Protection : The tert-butyl group in the target compound and its analogs (e.g., ) offers steric shielding, increasing metabolic stability compared to methyl or ethyl esters .
- Stereochemistry : The 3S configuration in the target compound is critical for enantioselective interactions, as seen in other chiral piperazine derivatives (e.g., MT-45 enantiomers in ).
Dichlorophenyl Positional Isomerism
The position of chlorine atoms on the phenyl ring significantly impacts electronic and steric properties:
Functional Group Modifications
- Carboxylate Esters : The tert-butyl ester in the target compound is more resistant to hydrolysis than methyl or ethyl esters (e.g., ), making it suitable for stepwise synthetic strategies .
- Heterocyclic Additions: Compounds with fused heterocycles (e.g., quinolinyl in ) exhibit expanded π-systems, which can enhance binding to aromatic receptors but increase molecular weight and complexity.
Biological Activity
1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : C13H16Cl2N2O2
- Molecular Weight : 303.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The presence of the 2,4-dichlorophenyl group contributes to its biological activity, particularly in targeting specific receptors or enzymes.
Research indicates that 1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate exhibits several mechanisms of action:
- Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, particularly those involved in serotonergic and dopaminergic pathways. This modulation can lead to alterations in mood and behavior.
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various Gram-positive and Gram-negative bacteria. Its effectiveness against resistant strains highlights its potential as a new antimicrobial agent .
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Antimicrobial Efficacy
In a study conducted by Ambeed et al., 1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 16 µg/mL. This finding underscores its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Selectivity
Research published in the Journal of Medicinal Chemistry explored the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of 25 µM for MCF-7 cells, suggesting a promising therapeutic index for further development .
Case Study 3: Efficacy Against Chagas Disease
A recent study investigated the efficacy of the compound in a mouse model of Chagas disease. Mice treated with the compound at doses of 50 mg/kg twice daily showed a significant reduction in parasitic load compared to control groups. However, complete clearance was not achieved, indicating room for optimization in dosing strategies .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,1-dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate, and how do they influence experimental design?
- Methodological Answer : The compound’s molecular formula (C19H26Cl2N2O2) and molecular weight (~342.44 g/mol) dictate solubility in organic solvents like DMSO or dichloromethane, which should be prioritized for synthesis and purification. Its stereochemistry (3S configuration) requires chiral resolution techniques (e.g., chiral HPLC) to ensure enantiomeric purity . The presence of dichlorophenyl and piperazine groups suggests moderate polarity, influencing chromatographic separation conditions (e.g., gradient elution with acetonitrile/water). Stability under varying pH and temperature must be validated via accelerated degradation studies .
Q. How is the compound synthesized, and what are common intermediates?
- Methodological Answer : The tert-butyl carbamate-protected piperazine core is typically synthesized via nucleophilic substitution between 3-(2,4-dichlorophenyl)piperazine and di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine in THF). Critical intermediates include the free piperazine precursor and Boc-protected intermediates, which require characterization by NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and avoid side reactions like over-alkylation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for piperazine derivatives?
- Methodological Answer : Discrepancies in bioactivity often arise from differences in stereochemical purity or assay conditions. To address this:
- Stereochemical Validation : Use chiral chromatography to confirm enantiomeric excess (≥98%) and correlate with activity .
- Assay Standardization : Compare IC50 values across cell lines (e.g., HEK293 vs. CHO) under controlled conditions (e.g., serum-free media, consistent incubation times) .
- Metabolite Profiling : Identify active metabolites via LC-HRMS to distinguish parent compound effects from metabolic byproducts .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions, focusing on the dichlorophenyl group’s hydrophobic interactions and the piperazine nitrogen’s hydrogen bonding with conserved residues (e.g., Asp3.32 in 5-HT2A receptors) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, analyzing root-mean-square deviation (RMSD) and ligand-residue contact frequencies .
- SAR Expansion : Introduce substituents at the tert-butyl group and evaluate steric effects on binding affinity using free-energy perturbation (FEP) calculations .
Q. What analytical methods are critical for detecting impurities in scaled-up synthesis?
- Methodological Answer :
- HPLC-UV/ELSD : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile (50:50 to 10:90 over 30 min) to separate impurities like de-Boc byproducts .
- LC-QTOF-MS : Identify low-abundance impurities (e.g., oxidation products) with accurate mass (<5 ppm error) and isotopic patterns .
- NMR Spectroscopy : Assign impurities via 2D experiments (COSY, HSQC) to confirm structural deviations (e.g., regioisomeric piperazine derivatives) .
Research Design & Validation
Q. How to design a robust SAR study for optimizing this compound’s selectivity across receptor subtypes?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with substituents at the dichlorophenyl ring (e.g., -CF3, -OCH3) and piperazine nitrogen (e.g., methyl, benzyl). Assess selectivity via radioligand binding assays against off-target receptors (e.g., dopamine D2, adrenergic α1) .
- Pharmacophore Mapping : Generate 3D-QSAR models using CoMFA/CoMSIA to identify critical steric and electrostatic features driving selectivity .
Q. What in vitro and in vivo models validate the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- In Vitro : Measure metabolic stability using liver microsomes (human/rat) and PAMPA assays for permeability. CYP450 inhibition (e.g., CYP3A4, 2D6) must be tested to predict drug-drug interactions .
- In Vivo : Administer the compound intravenously/orally to Sprague-Dawley rats (n=6/group) and collect plasma samples for LC-MS/MS analysis. Calculate AUC, t1/2, and bioavailability. Tissue distribution studies (brain, liver) assess CNS penetration .
Data Interpretation & Troubleshooting
Q. How to address low reproducibility in biological assays for this compound?
- Methodological Answer :
- Batch Consistency : Verify compound purity (>95% by HPLC) and storage conditions (-20°C under argon to prevent hydrolysis of the Boc group) .
- Cell Line Authentication : Use STR profiling to confirm cell line identity and avoid mycoplasma contamination via PCR testing .
- Positive Controls : Include reference compounds (e.g., ketanserin for 5-HT2A assays) to validate assay performance across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
